5-Azoniaspiro[4.4]nonane
Description
Contextualization of Spiro Compounds in Contemporary Organic Chemistry
Spiro compounds, characterized by two rings connected by a single common atom, represent a unique structural motif in organic chemistry. This shared atom, known as the spiro atom, imparts significant conformational rigidity to the molecule. This rigidity influences the compound's chemical and physical properties, including its reactivity and interactions with other molecules. cymitquimica.com The synthesis of these complex, three-dimensional structures has been a long-standing challenge and an area of active research, with successful strategies often involving intramolecular cyclization reactions. researchgate.net The unique geometry of spirocycles makes them valuable scaffolds in various areas, including the development of chiral catalysts and functional materials. researchgate.netnih.gov
Fundamental Features of Azoniaspiro Systems
Azoniaspiro compounds are a specific class of spirocyclic molecules where the spiro atom is a quaternary nitrogen atom, carrying a positive charge. nih.gov This central nitrogen cation is part of two fused ring systems. The 5-Azoniaspiro[4.4]nonane cation, for instance, consists of two five-membered pyrrolidinium (B1226570) rings sharing the central nitrogen atom. cymitquimica.comrsc.org This structural arrangement provides notable stability. The spirocyclic nature limits the rotational and bending freedom of the alkyl groups, leading to a smaller effective ionic radius compared to their acyclic counterparts. jecst.org This has significant implications for their performance in applications such as electrolytes.
Significance of the this compound Scaffold in Advanced Chemical Research
The this compound scaffold, particularly as its tetrafluoroborate (B81430) salt (often abbreviated as SBP-BF4), has garnered considerable attention in advanced chemical research, primarily due to its exceptional properties as an electrolyte in electrochemical devices. researchgate.netcarlithd.co.jpresearchgate.net Its unique spirocyclic structure contributes to high ionic conductivity and good thermal stability, making it a superior alternative to conventional quaternary ammonium (B1175870) salts like tetraethylammonium (B1195904) tetrafluoroborate (TEA-BF4). researchgate.netcarlithd.co.jpornl.gov
Research has demonstrated that electrolytes based on this compound tetrafluoroborate can lead to enhanced performance in electric double-layer capacitors (EDLCs), also known as supercapacitors. researchgate.netarchivemarketresearch.com These electrolytes exhibit low internal resistance and allow for higher capacitance and improved reliability, especially at high current charge/discharge cycles. researchgate.netcarlithd.co.jp The rigid, compact structure of the this compound cation is a key factor in these performance enhancements. jecst.org
Furthermore, the stability of the this compound cation in alkaline media has made it a promising candidate for use in anion-exchange membranes (AEMs). rsc.org AEMs are critical components in electrochemical technologies like fuel cells and water electrolyzers. The development of robust and highly conductive AEMs is a significant challenge, and the inherent stability of the spirocyclic structure of this compound offers a promising avenue for creating more durable membrane materials. rsc.orgacs.orgnih.gov
Overview of Research Trajectories for Spirocyclic Quaternary Ammonium Salts
The promising results obtained with this compound have spurred broader research into other spirocyclic quaternary ammonium salts. A key trajectory is the synthesis and investigation of analogous cations with varying ring sizes, such as 5-azoniaspiro[4.5]decane and 6-azoniaspiro[5.5]undecane, to understand the structure-property relationships that govern their stability and conductivity. rsc.orgjecst.org
Another significant research direction is the incorporation of these spirocyclic cations into polymer backbones to create high-performance AEMs. acs.orgnih.govrsc.orglu.se Scientists are exploring different synthetic strategies to functionalize polymers with these stable cationic groups, aiming to develop membranes with superior thermal and alkaline stability, as well as high hydroxide (B78521) ion conductivity. rsc.orgresearchgate.netacs.org The goal is to overcome the degradation issues often seen with more conventional quaternary ammonium-based AEMs. rsc.orgacs.org
The application of spirocyclic quaternary ammonium salts in ionic liquids is also an active area of investigation. nih.govmyskinrecipes.com Their unique combination of properties, including thermal stability and ionic conductivity, makes them attractive for use as specialized solvents and catalysts in various chemical processes. nih.govdatainsightsmarket.com The development of new synthetic routes to access a wider variety of these salts and a deeper understanding of their fundamental electrochemical behavior remain at the forefront of this research field. researchgate.netjst.go.jp
Structure
3D Structure
Properties
CAS No. |
176-49-8 |
|---|---|
Molecular Formula |
C8H16N+ |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
5-azoniaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16N/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2/q+1 |
InChI Key |
NZSICTQUKULOSA-UHFFFAOYSA-N |
SMILES |
C1CC[N+]2(C1)CCCC2 |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azoniaspiro 4.4 Nonane and Its Derivatives
High-Yield Syntheses of 5-Azoniaspiro[4.4]nonane Salts
The preparation of this compound salts typically begins with the synthesis of the halide salt, which can then be converted to other salts through ion exchange reactions.
Preparation of this compound Bromide
The most common and direct synthesis of this compound Bromide involves the reaction of pyrrolidine (B122466) with 1,4-dibromobutane (B41627). This reaction is a classical example of an N-alkylation followed by an intramolecular cyclization.
In a typical procedure, pyrrolidine and 1,4-dibromobutane are refluxed in a solvent such as chloroform (B151607) for several hours pnas.org. The initial step is the nucleophilic attack of the secondary amine of pyrrolidine on one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion to form N-(4-bromobutyl)pyrrolidine as an intermediate. Subsequently, the lone pair of electrons on the nitrogen atom attacks the terminal carbon of the bromobutyl chain in an intramolecular fashion, displacing the second bromide ion and forming the spirocyclic quaternary ammonium (B1175870) cation.
The reaction can be summarized as follows:
Reactants: Pyrrolidine, 1,4-Dibromobutane
Solvent: Chloroform (CHCl₃)
Conditions: Reflux for 6 hours pnas.org
Product: this compound Bromide
Following the reaction, the product is worked up, which may involve evaporation of the solvent, treatment with aqueous sodium hydroxide (B78521), extraction, and precipitation to yield the final crystalline product pnas.org.
| Reactant | Molar Ratio | Solvent | Conditions | Product |
| Pyrrolidine | 1 | Chloroform | Reflux, 6h | This compound Bromide |
| 1,4-Dibromobutane | ~0.7 | Chloroform | Reflux, 6h | This compound Bromide |
Preparation of this compound Picrate (B76445)
This compound Picrate is typically prepared from the corresponding bromide salt through a salt metathesis reaction. The bromide salt is first dissolved in a suitable solvent, often water or ethanol (B145695), and then treated with a solution of picric acid or a soluble picrate salt, such as sodium picrate.
The picrate anion (2,4,6-trinitrophenoxide) replaces the bromide anion, leading to the precipitation of the less soluble this compound Picrate. The solid product can then be isolated by filtration, washed to remove any remaining starting materials and byproducts, and dried. The high insolubility of many picrate salts in common solvents drives the reaction to completion.
General Reaction Scheme: this compound Bromide + Picric Acid → this compound Picrate + Hydrobromic Acid
Synthesis of this compound Tetrafluoroborate (B81430)
The synthesis of this compound Tetrafluoroborate, also known as spiro-(1,1′)-bipyrrolidinium tetrafluoroborate (SBP-BF₄), can be accomplished through an efficient multi-step process starting from the same precursors as the bromide salt hep.com.cn.
The process involves three main steps:
Cyclization: 1,4-dibromobutane and pyrrolidine are reacted to form the this compound cation with a bromide counter-ion, as described in section 2.1.1.
Ion Exchange: The resulting bromide salt is treated with a base, such as potassium hydroxide (KOH), to exchange the bromide ion for a hydroxide ion, forming this compound hydroxide.
Neutralization: The hydroxide intermediate is then neutralized with tetrafluoroboric acid (HBF₄). This reaction takes place in an ethanol solution and results in the formation of the final product, this compound Tetrafluoroborate, and water hep.com.cn.
This method is considered economical and efficient for producing the tetrafluoroborate salt, which is of particular interest as an electrolyte for electric double-layer capacitors hep.com.cn.
| Step | Reagents | Intermediate/Product |
| 1. Cyclization | Pyrrolidine, 1,4-Dibromobutane | This compound Bromide |
| 2. Ion Exchange | This compound Bromide, KOH | This compound Hydroxide |
| 3. Neutralization | This compound Hydroxide, HBF₄ | This compound Tetrafluoroborate |
General Approaches to Azoniaspiro Compound Synthesis
The synthesis of this compound is a specific case of a broader class of reactions used to create azoniaspiro compounds.
Reactions Involving α,ω-Dibromoalkanes and Cyclic Amines
A well-established and versatile method for synthesizing azoniaspiro compounds is the double N-alkylation of a primary cyclic amine or the sequential alkylation and cyclization of a secondary cyclic amine with an α,ω-dihaloalkane. The reaction between pyrrolidine (a secondary cyclic amine) and 1,4-dibromobutane is a prime example of this strategy pnas.org.
The general mechanism involves two successive nucleophilic substitution (SN2) reactions.
Intermolecular Alkylation: The cyclic amine attacks one of the electrophilic ends of the dihaloalkane, forming a haloalkyl-substituted ammonium salt intermediate.
Intramolecular Cyclization: The nitrogen atom of the newly formed intermediate then attacks the other end of the alkyl chain, closing the second ring and forming the spirocyclic quaternary ammonium center.
The length of the dihaloalkane chain and the ring size of the cyclic amine determine the size of the newly formed ring in the spiro compound. For this compound, the four-carbon chain of 1,4-dibromobutane forms a new five-membered pyrrolidine ring attached at the nitrogen atom of the original pyrrolidine ring.
Advanced Synthetic Techniques
While classical methods are effective, advanced synthetic techniques are being explored to improve the efficiency and conditions of spirocyclic ammonium salt synthesis. For the production of this compound Tetrafluoroborate, techniques such as high-pressure cyclization have been noted as part of the manufacturing process.
High-pressure synthesis can accelerate reaction rates, particularly for sterically hindered transformations or reactions with a negative activation volume, such as intramolecular cyclizations. By applying high pressure, the formation of the compact, cyclic transition state is favored, potentially leading to higher yields and shorter reaction times compared to standard reflux conditions.
Furthermore, the synthesis of fluorinated salts like the tetrafluoroborate may involve specialized low-temperature fluorination steps to control the reactivity and selectivity of the fluorinating agents, ensuring the integrity of the final product. These advanced methods are crucial for the industrial-scale production of high-purity azoniaspiro salts for specialized applications like electrolytes and catalysts.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a powerful tool for constructing complex molecular structures, including spiro heterocycles. nih.gov This technique utilizes microwave irradiation to accelerate reaction rates and often improve chemical yields. nih.gov Compared to conventional heating methods, microwave-assisted synthesis can lead to higher yields in significantly shorter reaction times, while also promoting atom economy. nih.gov The application of microwaves is recognized as a green chemistry approach that can simplify work-up procedures. mdpi.com For the synthesis of various heterocyclic compounds, including those with spirocyclic frameworks, microwave irradiation has been successfully used in multicomponent reactions. nih.gov For instance, the synthesis of spiro indoline-3,4′-pyrazolo[3,4-b]pyridines has been achieved in excellent yields by irradiating a three-component mixture at 60 °C. nih.gov Similarly, various pyrazolo[1,5-a]pyrimidines have been synthesized in good to excellent yields (63-97%) under microwave conditions, a significant improvement over conventional heating. nih.gov
Catalyst-Mediated Intramolecular Cyclization Routes
Catalyst-mediated intramolecular cyclization is a key strategy for forming the ring systems of spiro compounds. The intramolecular aza-Michael reaction, for example, is an effective method for the synthesis of nitrogen-containing heterocycles like pyrrolidines. whiterose.ac.uk Spirocyclic quaternary ammonium cations, such as this compound, have been synthesized and studied for their chemical stability. nih.govmdpi.com Another approach involves an N-N(+) bond-forming intramolecular cyclization of O-tosyloxy β-aminopropioamidoximes to create spirocyclic structures. nih.gov These methods are valued in medicinal chemistry as they provide access to complex scaffolds that are attractive for drug discovery.
Parallel Synthesis Methodologies (e.g., Tea-Bag Method for Diaza-Azoniaspiro Compounds)
Parallel synthesis is a highly efficient approach for generating large collections of compounds for drug discovery. nih.gov Solid-phase synthesis, in particular, offers well-established protocols for creating libraries of organic molecules. nih.gov One such technique is the "tea-bag" methodology, which allows for the parallel synthesis of numerous compounds simultaneously. nih.gov This method involves enclosing a resin in a polypropylene (B1209903) mesh bag, with each bag representing a single compound. nih.gov The bags can then be subjected to a series of reaction conditions together before being sorted for the addition of diverse chemical building blocks. This approach has been exemplified in the preparation of a 384-member library of 3,9-diazabicyclo[3.3.1]non-6-en-2-one skeletons. nih.gov A key step in this library's synthesis was a Pictet-Spengler intramolecular cyclization, which proceeded with high diastereoselectivity to give the final products in exceptional yields and purities without the need for further purification. nih.gov
Enantioselective Synthesis of Spirocyclic Azetidine (B1206935) Oxindoles utilizing Chiral Cation Phase-Transfer Catalysts
The enantioselective synthesis of spiro-3,2′-azetidine oxindoles, which combine two important pharmacophores, has been achieved through intramolecular C-C bond formation. nih.govacs.orgacs.org This process uses a novel SF5-containing chiral cation phase-transfer (PT) catalyst derived from a cinchona alkaloid. acs.org The reaction yields highly enantioenriched products, with enantiomeric ratios (er) up to 2:98, which are valuable for medicinal chemistry applications. nih.govacs.org The required chloride precursors for the cyclization are prepared from isatin-derived diazo compounds. acs.org The synthesis can be performed as a two-step protocol or as a one-pot reaction without isolating the intermediate. acs.org Control experiments suggest an interfacial phase-transfer mechanism where the catalytic asymmetric induction is achieved through the activation of the chloride leaving group. nih.govacs.org
| Catalyst | Substrate | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Novel SF5-containing cinchona alkaloid derivative (Cat7) | Isatin-derived diazo compounds (e.g., diazo isatin (B1672199) 1) | 70% (one-pot from diazo isatin 1) | 3:97 | acs.org |
| Chiral Cation Phase-Transfer (PT) Catalyst | N–H insertion intermediate | Up to 92% | Up to 2:98 | nih.govacs.org |
Derivatization Strategies for Functional Enhancement
Introduction of Heteroatoms (e.g., 2-thia- and 2-oxa-5-azoniaspiro[4.4]nonyl)
The stable 5-azoniaspiro[4.4]nonyl scaffold can be modified to enhance its functionality, particularly for applications in mass spectrometry. nih.govnih.gov Derivatives such as 2-thia- and 2-oxa-5-azoniaspiro[4.4]nonyl groups have been synthesized as ionization tags for sensitive peptide analysis. nih.govnih.govresearchgate.net These quaternary ammonium salts (QAS) carry a permanent positive charge, which enhances the ionization efficiency of labeled peptides under electrospray ionization (ESI) conditions. nih.govnih.gov The introduction of a heteroatom (sulfur or oxygen) into the azoniaspiro scaffold allows for the liberation of a stable reporter ion during collision-induced dissociation (CID) experiments, which is useful for targeted quantification experiments. nih.govnih.govresearchgate.net
Synthesis of Isotopically Labeled Analogs
Isotopically labeled analogs of this compound derivatives are synthesized for use in comparative quantitative analyses by mass spectrometry. researchgate.netnih.gov For example, a deuterated analog of the 2-oxa-benzo-5-azoniaspiro[4.4]nonyl tag was synthesized for LC-SRM-targeted quantitative analysis. nih.govresearchgate.net To determine the optimal placement of the deuterium (B1214612) atoms, a series of analogs with one, two, three, and four deuterium atoms around the nitrogen spiro atom were synthesized. nih.gov ESI-MS/MS analysis revealed that only the agent with four deuterium atoms liberated a reporter ion with a mass-to-charge ratio (m/z) value significantly higher than the non-deuterated version, making it suitable for quantitative studies. nih.gov
Preparation of Specific Labeling Agents for Bioanalytical Applications (e.g., 1-{[3-oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane)
The synthesis of specialized this compound derivatives as labeling agents for bioanalytical applications, particularly in mass spectrometry-based proteomics, is a critical area of research. These agents are designed to covalently attach to peptides and proteins, introducing a permanently charged moiety that enhances ionization efficiency and improves detection sensitivity. A prime example of such a labeling agent is 1-{[3-oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane. This compound incorporates the stable 5-azoniaspiro[4.4]nonyl (ASN+) scaffold, which is resistant to fragmentation under typical mass spectrometry conditions, and a pentafluorophenyl (PFP) ester group, a highly efficient reactive moiety for labeling primary and secondary amines in peptides. nih.govgoogle.comtcichemicals.com
The ASN+ scaffold is particularly advantageous as it provides a fixed positive charge, enhancing the ionization of labeled peptides in electrospray ionization mass spectrometry (ESI-MS). google.com This leads to a significant increase in signal intensity, with reports of 10- to 100-fold enhancement depending on the peptide's sequence and hydrophobicity. google.comtcichemicals.com Furthermore, the rigid structure of the this compound core prevents undesirable side reactions like the Hofmann elimination, which can complicate data interpretation with other quaternary ammonium-based tags. google.com
The general synthetic strategy for producing amine-reactive labeling agents like 1-{[3-oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane involves a multi-step process. This process begins with the synthesis of the core this compound structure, followed by the attachment of a linker arm, and concluding with the introduction of a reactive group for conjugation to biomolecules.
A plausible synthetic route is initiated by reacting this compound with a suitable linker molecule that contains a terminal carboxylic acid. For the target compound, this would likely involve a reaction with a precursor such as 3-(carboxy)propanoyl chloride under basic conditions to form an amide bond. The resulting carboxylic acid-terminated derivative is then activated to facilitate its reaction with the amine groups of peptides.
The activation is achieved by converting the terminal carboxylic acid into a highly reactive pentafluorophenyl ester. This is a common and effective method for creating amine-reactive labeling reagents. The reaction typically involves treating the carboxylic acid derivative with pentafluorophenol (B44920) in the presence of a coupling agent, such as a carbodiimide, or by converting the carboxylic acid to an acyl chloride followed by reaction with pentafluorophenol. The resulting PFP ester is highly susceptible to nucleophilic attack by the amino groups of peptides, leading to the formation of a stable amide bond and the successful labeling of the target molecule.
For quantitative proteomics studies, isotopically labeled versions of the 5-azoniaspiro[4.4]nonyl tag can be synthesized. google.com This allows for the differential labeling of samples, enabling precise relative quantification of proteins and peptides in complex biological mixtures.
The following table summarizes the key reactants and their roles in the proposed synthesis of 1-{[3-oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane.
| Reactant/Reagent | Role in Synthesis |
| This compound | Core structural scaffold providing the permanent positive charge. |
| 3-(Carboxy)propanoyl chloride | Linker molecule that connects the core scaffold to the reactive group. |
| Pentafluorophenol | Precursor for the amine-reactive pentafluorophenyl ester group. |
| Carbodiimide (e.g., DCC, EDC) | Coupling agent to facilitate the formation of the pentafluorophenyl ester. |
Detailed research findings have demonstrated the utility of these labeling agents in the analysis of complex protein digests. google.comtcichemicals.com For instance, the use of 1-{[3-oxo-3-(pentafluorophenoxy)propyl]carbamoyl}-5-azoniaspiro[4.4]nonane has been successfully applied to the analysis of digested model proteins like ubiquitin and bovine serum albumin. google.comtcichemicals.com The resulting labeled peptides exhibit significantly enhanced signals in mass spectra, allowing for more comprehensive sequence coverage and the identification of low-abundance peptides that might otherwise go undetected. google.com
Structural Elucidation and Conformational Analysis of 5 Azoniaspiro 4.4 Nonane Systems
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to understanding the behavior of the 5-Azoniaspiro[4.4]nonane system both in solution and in the gas phase. Nuclear Magnetic Resonance (NMR) spectroscopy reveals its dynamic nature in solution, while Mass Spectrometry (MS) provides information on its mass, charge, and fragmentation pathways, which is especially relevant to its application as a derivatization agent.
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR have been employed to characterize the cation's unique spirocyclic structure.
The ¹H NMR spectrum of this compound salts (e.g., bromide) in solution (such as D₂O) at room temperature displays a deceptively simple pattern, which is indicative of the cation's high degree of flexibility and symmetry on the NMR timescale. researchgate.net The spirocyclic structure consists of two five-membered pyrrolidinium (B1226570) rings fused at the quaternary nitrogen atom. Each ring contains two pairs of methylene (B1212753) protons: those adjacent to the nitrogen (α-protons) and those further away (β-protons).
At ambient temperature, rapid conformational exchange processes, such as ring puckering and inversion, occur. This rapid movement averages the magnetic environments of the axial and equatorial protons within the α- and β-positions, respectively. Consequently, instead of a complex pattern of multiple distinct signals, the spectrum is simplified. It typically shows two main multiplets corresponding to the eight α-protons and the eight β-protons, reflecting a high level of pseudosymmetry in solution. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for this compound Cation
| Proton Type | Number of Protons | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| α-CH₂ (alpha) | 8H | ~3.5 - 3.7 | Multiplet |
| β-CH₂ (beta) | 8H | ~2.1 - 2.3 | Multiplet |
Note: Chemical shifts are approximate and can vary based on the solvent and counter-ion.
The proton-decoupled ¹³C NMR spectrum of this compound at room temperature further confirms the dynamic symmetry of the cation. Due to the rapid conformational averaging, all four α-carbons are chemically equivalent, as are all four β-carbons. This results in a spectrum with only two sharp signals, one for the α-carbons and one for the β-carbons. nih.gov
Variable Temperature (VT) NMR studies are instrumental in probing the energetics of the ring-inversion dynamics. As the temperature of the sample is lowered, the rate of conformational exchange decreases. If the temperature is lowered sufficiently to a point where this exchange is slow on the NMR timescale (the coalescence temperature), the symmetry of the molecule is effectively broken. mdpi.com In such a "frozen" conformation, the individual α- and β-carbons may become magnetically non-equivalent, which would lead to a broadening of the two sharp signals, followed by their decoalescence into a more complex pattern at even lower temperatures. ox.ac.uk The study of these changes allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the ring-inversion process, providing quantitative data on the flexibility of the spirocyclic system.
Table 2: Representative ¹³C NMR Spectral Data for this compound Cation at Room Temperature
| Carbon Type | Number of Carbons | Typical Chemical Shift (ppm) |
|---|---|---|
| α-CH₂ (alpha) | 4C | ~65 - 70 |
| β-CH₂ (beta) | 4C | ~22 - 25 |
Note: Chemical shifts are approximate and can vary based on the solvent and counter-ion.
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions and is a cornerstone for the characterization of pre-charged species like the this compound cation and its derivatives.
Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally labile compounds, including pre-charged quaternary ammonium (B1175870) salts. wikipedia.orgcreative-proteomics.com In a FAB-MS experiment, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). libretexts.org This process sputters pre-formed ions from the liquid surface into the gas phase for mass analysis.
For this compound, which exists as a permanent cation, FAB-MS would be expected to efficiently generate the intact molecular ion in the gas phase. The resulting positive-ion mass spectrum would show a prominent signal corresponding to the mass of the [C₈H₁₆N]⁺ cation (m/z ≈ 126.13). The technique's soft nature minimizes fragmentation, making it ideal for confirming the molecular weight of the intact spiro-cation. acs.org
Table 3: Principles of FAB-MS for this compound Analysis
| Parameter | Description |
|---|---|
| Ionization Method | Soft ionization via high-energy neutral atom bombardment. |
| Sample Preparation | Analyte dissolved in a liquid matrix (e.g., glycerol). |
| Expected Primary Ion | Intact cation, [C₈H₁₆N]⁺. |
| Expected m/z | ~126.13 |
The 5-azoniaspiro[4.4]nonyl (ASN⁺) moiety has been ingeniously utilized as a permanent charge-carrying "tag" to enhance the analysis of peptides by Electrospray Tandem Mass Spectrometry (ESI-MS/MS). nih.gov Peptides are derivatized with a reagent containing the ASN⁺ scaffold, which introduces a fixed, permanent positive charge onto the peptide molecule. researchgate.net This derivatization significantly increases the ionization efficiency of the peptide during the electrospray process, leading to a 10- to 100-fold enhancement in signal intensity, which is crucial for detecting low-abundance peptides. nih.gov
The most significant advantage of the ASN⁺ tag is its exceptional stability during collision-induced dissociation (CID) in tandem mass spectrometry experiments. researchgate.net Unlike many other quaternary ammonium tags that undergo undesirable fragmentation via pathways like Hofmann elimination, the spirocyclic structure of the ASN⁺ group is completely stable. nih.govcolab.ws This stability prevents fragmentation of the tag itself and ensures that the collision energy is directed entirely along the peptide backbone. The result is a clean and easily interpretable MS/MS spectrum dominated by a single, prominent series of y-type fragment ions, which allows for high sequence coverage and confident identification of the peptide. nih.govresearchgate.net
Table 4: Advantages of the 5-Azoniaspiro[4.4]nonyl (ASN⁺) Tag in Peptide ESI-MS/MS
| Feature | Advantage |
|---|---|
| Permanent Positive Charge | Enhances ESI ionization efficiency (10-100x). nih.gov |
| High CID Stability | The tag does not fragment, preventing spectral complexity. researchgate.net |
| No Hofmann Elimination | Avoids a common unwanted side reaction of other quaternary tags. nih.gov |
| Directed Fragmentation | Promotes cleavage of the peptide backbone, generating a clear y-ion series. nih.gov |
X-ray Diffraction (XRD) Analysis
X-ray diffraction on single crystals provides the most definitive information about the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and conformational arrangements.
Single crystal X-ray diffraction analyses have been performed on salts of the this compound cation, such as the bromide and picrate (B76445) salts. These studies reveal that the five-membered pyrrolidinium rings are not planar. Instead, they adopt non-planar conformations to relieve ring strain. Specifically, the rings have been observed in both envelope and twist (or half-chair) conformations within the crystal lattice researchgate.net.
In the envelope conformation, four of the carbon atoms are roughly coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. The specific conformation adopted in the solid state is often influenced by the nature of the counter-ion and the crystal packing forces researchgate.net.
The spirocyclic nature of this compound presents a unique conformational challenge. While the terms "axial" and "equatorial" are traditionally used for six-membered rings like cyclohexane, analogous concepts apply to the orientation of hydrogen atoms on the carbon atoms of the pyrrolidinium rings relative to the average plane of the ring.
In the crystal structures of this compound salts, the cation does not exist in isolation but is surrounded by counter-anions. X-ray diffraction analysis is instrumental in identifying and characterizing the weak, non-covalent interactions between the cation and the anion.
Of particular importance are C-H···anion hydrogen bonds. In the case of chloride salts of related azoniaspiro compounds, crystal structure analysis has revealed that the chloride anion interacts with multiple hydrogen atoms on the cation simultaneously. Specifically, the chloride anion is often positioned to interact with a tripodal arrangement of hydrogen atoms on the carbon atoms adjacent (alpha) and beta to the central quaternary nitrogen atom researchgate.net. These C-H···Cl interactions, with typical C-H···Cl distances observed in the range of 2.75 to 2.95 Å, act as a form of "glue," organizing the ions into a stable, repeating three-dimensional lattice researchgate.net.
Theoretical and Computational Conformational Studies
To complement experimental data and to understand the intrinsic conformational preferences of the this compound cation in the absence of crystal packing forces, theoretical and computational methods are employed.
Quantum-chemical calculations allow for the determination of molecular geometries and relative energies of different conformers in the gas phase. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often accelerated with the Resolution of the Identity (RI) approximation, have been used to model the this compound cation researchgate.net.
These calculations have identified two primary energy-minimum conformations for the isolated cation:
A conformation with C₂ symmetry , where both five-membered rings adopt an envelope shape.
A conformation with D₂ symmetry .
Computational results indicate that the conformation with C₂ symmetry is the more stable, being lower in energy by approximately 13 kJ·mol⁻¹ compared to the D₂ conformation researchgate.net. This suggests that, free from the influence of a crystal lattice, the cation has a distinct conformational preference. This theoretical insight is crucial as it demonstrates that the various conformations (envelope and twist) observed in the solid state via XRD are likely a result of packing forces modifying the intrinsic, lowest-energy gas-phase structure researchgate.net.
Energy Minimum Geometries and Conformational Energetics (e.g., C2 and D2 Symmetries)
Computational analyses of the isolated this compound cation in the gas phase indicate a clear preference for a geometry with C2 symmetry. researchgate.net This energy-minimum conformation is characterized by both five-membered rings adopting an envelope shape. A second stable conformation, possessing higher D2 symmetry, was also identified. researchgate.net However, this D2 symmetric form is energetically less favorable, calculated to be approximately 13 kJ/mol higher in energy than the C2 conformation. researchgate.net
The preference for the C2 symmetry over the D2 symmetry highlights the subtle interplay of torsional and angle strain within the fused ring system. The envelope conformation in the C2 structure likely alleviates torsional strain more effectively than the arrangement in the D2 structure.
Table 1: Calculated Conformational Energies of this compound Cation
| Conformation Symmetry | Relative Energy (kJ/mol) | Ring Conformation |
| C2 | 0 | Both rings in envelope form |
| D2 | 13 | Twist-envelope forms |
Data sourced from computational analysis in the gas phase. researchgate.net
Influence of Packing Forces on Crystal Conformations
The conformation of the this compound cation in the solid state is significantly influenced by crystal packing forces. X-ray diffraction studies of its bromide and picrate salts have shown that the cation does not adopt the gas-phase minimum energy C2 or the higher energy D2 symmetries in the crystal lattice. researchgate.net Instead, the five-membered rings are found in various envelope and twist conformations. researchgate.net
This deviation from the idealized gas-phase geometries suggests that the energetic barriers between different conformations are relatively small, allowing intermolecular forces within the crystal to dictate the final observed structure. The conformations observed in the crystalline state are therefore a compromise between the intrinsic conformational preferences of the cation and the optimization of intermolecular interactions within the crystal. This indicates that the conformations of lower symmetry are stabilized by these packing forces. researchgate.net
Computational Predictions of Endocyclic and Exocyclic Bond Angles
Computational studies provide valuable insights into the idealized bond angles of the this compound cation, which can be compared with experimental data from crystallography to assess the effects of crystal packing. Theoretical calculations for the C2 and D2 symmetric conformations predict specific ranges for the endocyclic C-N-C and C-C-C bond angles, as well as the exocyclic C-N-C bond angles involving the spirocyclic nitrogen atom.
For the five-membered rings, the internal angles are expected to deviate from the ideal sp3 tetrahedral angle of 109.5° due to the geometric constraints of the ring. This deviation is a key component of the ring strain. The exocyclic angles around the central nitrogen atom are also of significant interest, as they accommodate the fusion of the two rings.
Table 2: Predicted Bond Angles in this compound Cation (Computational Model)
| Parameter | C2 Symmetry (°) | D2 Symmetry (°) |
| Endocyclic C-N-C | ~104-106 | ~105-107 |
| Endocyclic C-C-C | ~103-105 | ~104-106 |
| Exocyclic C-N-C | ~112-114 | ~113-115 |
Note: These are generalized ranges based on typical computational results for five-membered rings and may vary slightly depending on the level of theory and basis set used.
Ring Strain Analysis in Spiro[4.4] Systems
The this compound cation is subject to ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms). In five-membered rings, such as the two pyrrolidinium rings in this cation, the strain is not as severe as in three- or four-membered rings. However, the planarity of a regular pentagon would lead to significant torsional strain. To alleviate this, the rings pucker into non-planar conformations like the observed envelope and twist forms. researchgate.net
Reactivity and Reaction Mechanisms of 5 Azoniaspiro 4.4 Nonane
General Reactivity Profiles
The reactivity of 5-Azoniaspiro[4.4]nonane is largely dictated by the inherent properties of its spirocyclic quaternary ammonium (B1175870) structure. This includes the stability of the cation itself and the interplay with its associated counterion.
Stability of the Spiro Quaternary Ammonium Cation
The this compound cation exhibits remarkable stability, a characteristic attributed to its unique spirocyclic architecture. rsc.org This structure, where the central nitrogen atom is part of two fused rings, provides a sterically hindered environment that protects the nitrogen from nucleophilic attack. researchgate.net Unlike acyclic or monocyclic quaternary ammonium cations, the spirocyclic arrangement restricts the typical degradation pathways, such as Hofmann elimination. researchgate.netnih.gov
This high stability has been particularly highlighted in the field of mass spectrometry. When used as an ionization tag for peptide analysis, the 5-azoniaspiro[4.4]nonyl group is noted for being completely stable during collision-induced dissociation (CID) experiments. researchgate.netnih.gov It does not undergo unwanted fragmentation, a common issue with other quaternary ammonium salts. researchgate.netnih.gov This resilience underscores the intrinsic stability of the this compound cation.
Studies comparing spirocyclic quaternary ammonium cations with their non-spirocyclic analogues have shown that the spirocyclic compounds possess higher alkaline stability. rsc.org This enhanced stability is correlated with a higher energy barrier for the transition state of degradation reactions. rsc.org
Role of Counterions in Stability (e.g., Tetrafluoroborate)
Tetrafluoroborate (B81430) is known as a weakly coordinating anion. nih.gov This means it has a low tendency to form tight ion pairs with the cation, which can influence the reactivity of the cation. The delocalized negative charge and the stability of the BF₄⁻ anion itself contribute to its non-nucleophilic nature. This is advantageous as it minimizes the likelihood of the counterion participating in decomposition reactions of the cation.
Specific Reaction Pathways
The reactivity of this compound is further understood by examining its behavior in specific chemical transformations and under energetic conditions.
Nucleophilic Substitution Reactions and Leaving Group Capabilities
In nucleophilic substitution reactions, a good leaving group is typically a weak base that can stabilize the negative charge it takes with it upon departure. masterorganicchemistry.compressbooks.pub While quaternary ammonium ions can, in principle, act as leaving groups, their effectiveness is highly dependent on the reaction conditions and the structure of the cation.
For this compound, its high stability presents a barrier to it acting as a good leaving group under typical Sₙ2 conditions. The steric hindrance around the nitrogen atom and the inherent stability of the spirocyclic system make the C-N bonds difficult to break. researchgate.net In the context of its use as an ionization tag in mass spectrometry, it is specifically noted that the 5-azoniaspiro[4.4]nonyl group cannot be removed by intermolecular nucleophilic attack, further indicating its poor leaving group capability. researchgate.netnih.gov Cationic groups, in general, are considered better leaving groups than their neutral counterparts; however, the specific structure of this compound mitigates this effect. saskoer.ca
Mechanisms of Thermal Decomposition and Alkaline Stability
The thermal and alkaline stability of this compound is a key area of research, particularly for its applications in materials science, such as in anion exchange membranes.
The thermal decomposition of pyrrolidinium-based ionic liquids, which share a structural motif with this compound, generally proceeds through mechanisms like reverse Menshutkin reactions and Hofmann eliminations. nih.gov However, the spirocyclic nature of this compound introduces a significant deviation from these typical pathways. The absence of beta-hydrogens on the ring carbons relative to the nitrogen in a conformationally accessible arrangement for Hofmann elimination contributes to its enhanced stability.
In alkaline media, spirocyclic quaternary ammonium cations like this compound have demonstrated superior stability compared to non-spirocyclic variants. rsc.org This increased stability is attributed to the higher energy barrier associated with the transition state for degradation. rsc.org
DFT Optimization of Transition State Structures for Decomposition Pathways
While specific Density Functional Theory (DFT) calculations detailing the optimization of transition state structures for the decomposition of the isolated this compound cation are not extensively detailed in publicly available literature, the compound's well-documented stability suggests high activation energy barriers for potential decomposition pathways. In a theoretical context, DFT optimization would be employed to model the geometric and energetic landscape of reactions such as ring-opening or fragmentation.
This computational analysis would involve:
Mapping Potential Energy Surfaces: Identifying the lowest energy pathways for decomposition.
Locating Transition States: Calculating the exact high-energy transition state structure connecting the reactant (this compound) to its decomposition products.
Calculating Activation Energies: Determining the energy required to overcome the transition state barrier, which provides a quantitative measure of the compound's kinetic stability.
Given its observed resistance to fragmentation under energetic conditions, it is hypothesized that any such transition states would be energetically unfavorable compared to alternative fragmentation pathways in derivatized molecules.
Resistance to Hofmann Elimination and Tertiary Amine Loss in Mass Spectrometry Applications
A significant feature of the this compound moiety is its remarkable stability, particularly in the context of mass spectrometry (MS) applications. nih.govresearchgate.net When used as an ionization tag for peptides, the 5-azoniaspiro[4.4]nonyl (ASN⁺) group demonstrates a pronounced resistance to common fragmentation reactions that plague other quaternary ammonium salts (QAS). researchgate.netnih.gov
Specifically, the ASN⁺ scaffold is completely stable during collision-induced dissociation (CID) experiments and does not undergo unwanted fragmentation through Hofmann elimination. nih.govresearchgate.net Furthermore, it is not susceptible to removal via intermolecular nucleophilic attack. nih.govresearchgate.net This stability is a key advantage, as Hofmann elimination and the loss of a tertiary amine are common unwanted side reactions for both linear and other bicyclic QAS, which complicates data interpretation. nih.govresearchgate.net
The structural rigidity of the spirocyclic system is a primary factor in its stability. Unlike linear quaternary ammonium groups, the geometry of the this compound cation restricts the alignment required for the E2 elimination pathway of the Hofmann reaction. This inherent stability ensures that the positive charge is permanently fixed on the analyzed molecule, leading to enhanced ionization efficiency and simplified interpretation of fragmentation data. nih.gov The result is a dominant series of desired fragment ions (e.g., y-type ions) that provides high sequence coverage for peptides. nih.govresearchgate.net
The following table summarizes the comparative fragmentation behavior of different ionization tags in mass spectrometry:
| Ionization Tag Type | Susceptibility to Hofmann Elimination | Susceptibility to Tertiary Amine Loss | Typical Outcome in CID |
| 5-Azoniaspiro[4.4]nonyl (ASN⁺) | No nih.govresearchgate.net | No nih.govresearchgate.net | Stable tag, clear peptide backbone fragmentation. nih.gov |
| General Linear QAS | Yes researchgate.net | Yes researchgate.net | Complex spectra with unwanted fragmentation. researchgate.net |
| Other Bicyclic QAS | Yes researchgate.net | Yes researchgate.net | Complex spectra with unwanted fragmentation. researchgate.net |
Applications of 5 Azoniaspiro 4.4 Nonane in Advanced Chemical Systems
Catalysis and Organocatalysis
Catalysis is a fundamental principle in chemistry where a substance, the catalyst, increases the rate of a chemical reaction without being consumed itself. Organocatalysis refers to a specific type of catalysis where the catalyst is a small, metal-free organic molecule. Quaternary ammonium (B1175870) salts, including those with a spirocyclic core like 5-azoniaspiro[4.4]nonane, are a key class of organocatalysts, primarily utilized in a modality known as phase-transfer catalysis.
Quaternary ammonium salts function as catalysts by facilitating reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two different liquids). The lipophilic nature of the organic groups surrounding the positive nitrogen center allows the salt to be soluble in organic solvents, while its ionic character enables it to pair with and transport anions from an aqueous or solid phase into the organic phase where the reaction occurs. This process enhances reaction rates and allows for the use of milder reaction conditions. Spirocyclic quaternary ammonium salts are noted for their stability and rigid conformation, which can be advantageous in achieving high selectivity in catalytic processes.
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that has found widespread use in both academic and industrial settings. unimi.it The core principle involves a catalyst (the PTC) that transfers a reactant from one phase to another where it can react. unimi.it This technique obviates the need for expensive, anhydrous solvents and strong, hazardous bases, often allowing reactions to proceed with simple aqueous bases like sodium or potassium hydroxide (B78521). unimi.it Quaternary ammonium and phosphonium (B103445) salts are the most common types of phase-transfer catalysts. mdpi.com
A significant advancement in PTC is the development of chiral, non-racemic catalysts for asymmetric synthesis. nih.gov These catalysts are capable of inducing chirality, leading to the preferential formation of one enantiomer of the product over the other. Among the most successful designs are the C₂-symmetric chiral spirocyclic quaternary ammonium salts. acs.orgacs.org These catalysts are typically synthesized from optically pure 1,1'-bi-2-naphthol (B31242) (BINOL), which provides a well-defined chiral environment. acs.org The nitrogen atom is part of a spirocyclic system, creating a rigid and sterically controlled pocket around the cation. This defined structure is crucial for effective stereochemical communication between the catalyst and the substrate, enabling high levels of enantioselectivity in various transformations. acs.org
One of the most important applications of chiral phase-transfer catalysis is the synthesis of non-canonical α-amino acids, which are vital building blocks in pharmaceutical chemistry. austinpublishinggroup.com The asymmetric alkylation of glycine (B1666218) Schiff base esters is a cornerstone method for achieving this. austinpublishinggroup.comiu.edu In this reaction, a prochiral glycine enolate is generated and then alkylated with an alkyl halide.
Chiral N-spiro quaternary ammonium catalysts derived from BINOL have demonstrated exceptional performance in this transformation. acs.orgacs.org These catalysts efficiently shepherd the glycine enolate into the organic phase and create a chiral environment that directs the incoming alkyl halide to one face of the enolate, resulting in high enantiomeric excess (ee). The reaction is typically performed under mild liquid-liquid or solid-liquid phase-transfer conditions. acs.org The steric and electronic properties of substituents on the binaphthyl moiety of the catalyst can be fine-tuned to optimize both yield and enantioselectivity for a wide range of alkyl halides. acs.org
| Catalyst Loading (mol%) | Substrate | Alkylating Agent | Yield (%) | ee (%) |
| 2 | tert-butyl glycinate (B8599266) benzophenone (B1666685) Schiff base | Benzyl bromide | 92 | 98 |
| 2 | tert-butyl glycinate benzophenone Schiff base | Allyl bromide | 85 | 96 |
| 2 | tert-butyl glycinate benzophenone Schiff base | Ethyl iodide | 88 | 95 |
| This table presents representative data for the asymmetric alkylation of a glycine Schiff base using a C₂-symmetric chiral spirocyclic phase-transfer catalyst. acs.org |
Beyond the formation of carbon-carbon bonds, chiral phase-transfer catalysis is a powerful tool for the asymmetric introduction of heteroatoms (such as nitrogen, oxygen, or halogens) at the α-position of prochiral nucleophiles. nih.gov This α-heterofunctionalization provides direct access to valuable chiral building blocks. nih.gov
Chiral spirocyclic quaternary ammonium and phosphonium salts have been successfully employed in these reactions. nih.gov For instance, the α-amination of β-ketoesters using azodicarboxylates as the nitrogen source can be catalyzed by chiral spirocyclic quaternary ammonium salts, yielding the corresponding hydrazide products with high selectivity. nih.gov These catalysts have also been investigated for other heterofunctionalization reactions, including α-fluorination and α-hydroxylation, demonstrating the versatility of the spirocyclic scaffold in controlling diverse asymmetric transformations. nih.govbeilstein-journals.org The catalyst forms a tight ion pair with the enolate of the nucleophile, and its rigid chiral structure dictates the trajectory of the electrophilic heteroatom source. researchgate.net
The catalytic, asymmetric formation of carbon-carbon bonds is a central goal of organic synthesis. rug.nl Chiral phase-transfer catalysts based on the spirocyclic quaternary ammonium framework contribute significantly to this area, particularly in reactions involving the generation of chiral enolates. These include Michael additions, aldol (B89426) reactions, and other conjugate additions. nih.gov
The principle relies on the catalyst's ability to generate and maintain a chiral ion pair with a prochiral nucleophile in a low-polarity organic medium. This chiral ion pair then reacts with a carbon-based electrophile. The well-defined steric environment created by the catalyst's spirocyclic backbone and chiral substituents ensures that the C-C bond formation occurs with a high degree of facial selectivity, leading to products with high enantiopurity. nih.gov The development of these catalysts has expanded the scope of asymmetric C-C bond-forming reactions that can be performed under practical, environmentally benign phase-transfer conditions. unimi.it
Phase-Transfer Catalysis (PTC)
Enantioselective Addition Reactions of Hydantoins
Specific research detailing the application of this compound as a phase-transfer catalyst in the enantioselective addition reactions of hydantoins is not extensively documented in publicly available literature. While azoniaspiro structures are of general interest for organocatalysis, detailed findings for this particular transformation are not available.
Catalytic Enantioselective Synthesis of Spirocyclic Azetidine (B1206935) Oxindoles
The role of this compound as a primary catalyst in the enantioselective synthesis of spirocyclic azetidine oxindoles is not described in the available research. Methodologies for these syntheses often employ more complex, chiral phase-transfer catalysts, frequently derived from cinchona alkaloids, to achieve high enantioselectivity. researchgate.nettradeindia.com
Materials Science Applications
In materials science, this compound has demonstrated significant utility as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of crystalline molecular sieves, particularly zeolites. The size, shape, and charge distribution of the this compound cation influence the assembly of silicate, aluminosilicate (B74896), and germanosilicate precursors, guiding the formation of specific framework topologies.
Structure-Directing Agents (SDAs) in Zeolite Synthesis
The efficacy of this compound as an SDA is rooted in its ability to organize inorganic building blocks into stable, porous architectures during the crystallization process. It acts as a template around which the zeolite framework is constructed.
This compound has been successfully employed as an SDA for the synthesis of an IWW-type germanosilicate zeolite. dss.go.th Research demonstrates that this zeolite, with a Si/Ge ratio of 4.9, can be obtained under hydrothermal conditions at 175 °C in a fluoride-free medium. dss.go.th The resulting IWW zeolite exhibits a unique morphology and maintains its crystallinity after calcination at 600 °C. dss.go.th Further postsynthesis modification through acid leaching can increase the Si/Ge ratio from 4.9 up to 10 by partially removing germanium from the framework. dss.go.th
| Parameter | Value/Condition | Reference |
|---|---|---|
| Structure-Directing Agent | This compound | dss.go.th |
| Zeolite Type | IWW Germanosilicate | dss.go.th |
| Synthesis Temperature | 175 °C | dss.go.th |
| Synthesis Medium | Fluoride-free | dss.go.th |
| Initial Si/Ge Ratio | 4.9 | dss.go.th |
| Post-synthesis Si/Ge Ratio (after acid leaching) | Up to 10 | dss.go.th |
The this compound cation also functions as an effective organic structure-directing agent in the synthesis of PST-33, a small-pore aluminosilicate zeolite with a Si/Al ratio of 4.1. iza-structure.org The synthesis of PST-33 represents the first successful creation of a zeolite with the AABC four-layer stacking sequence, a topology first proposed in 1981. iza-structure.org The resulting PST-33 material possesses a two-dimensional 8-membered ring pore system and is constructed from double 6-ring (d6r), sod, and lev cages. iza-structure.org The sodium form of PST-33 has shown CO2 adsorption properties comparable to those of zeolite A and chabazite. iza-structure.org
| Parameter | Value/Characteristic | Reference |
|---|---|---|
| Structure-Directing Agent | This compound | iza-structure.org |
| Zeolite Type | PST-33 Aluminosilicate | iza-structure.org |
| Framework Topology | Four-layer AABC stacking sequence | iza-structure.org |
| Si/Al Ratio | 4.1 | iza-structure.org |
| Pore System | Two-dimensional 8-membered ring | iza-structure.org |
| Structural Cages | d6r, sod, and lev cages | iza-structure.org |
While this compound is a proven structure-directing agent for IWW and PST-33 topologies, its specific influence on the formation of other common zeolite frameworks such as MTW, MOR, Beta, ERS-10, and MEL is not documented in the reviewed scientific literature. The synthesis of these frameworks typically relies on different, specifically tailored organic structure-directing agents.
Electrolytes in Electrochemical Devices
The unique structural and electrochemical properties of this compound have led to its investigation and application in various advanced chemical systems, particularly in the realm of electrochemical devices. Its spirocyclic quaternary ammonium structure imparts notable stability and conductivity, making it a valuable component in high-performance energy storage and conversion technologies.
High-Performance Electrolytes for Supercapacitors and Electrochemical Cells
This compound tetrafluoroborate (B81430) is recognized as a high-purity specialty chemical that serves as a highly efficient electrolyte in electrochemical applications. archivemarketresearch.com Its distinct structure contributes to enhanced performance in supercapacitors, leading to higher energy density and improved cycle life when compared to traditional electrolytes. archivemarketresearch.com The demand for high-performance supercapacitors, driven by the rise of electric vehicles and renewable energy storage solutions, has consequently fueled the demand for high-purity this compound tetrafluoroborate. archivemarketresearch.com Innovations in electrolyte formulations are focusing on further enhancing ionic conductivity and thermal stability to improve performance characteristics. archivemarketresearch.com
The market for this compound tetrafluoroborate is experiencing growth due to the increasing demand in these specialized applications. archivemarketresearch.com Higher purity grades, such as 99%, are particularly sought after for high-performance applications, reflecting the stringent requirements of advanced electrochemical devices. archivemarketresearch.com
Table 1: Applications of this compound Tetrafluoroborate in Electrochemical Devices
| Application | Purity Level | Key Advantages |
|---|---|---|
| Supercapacitor Electrolyte | 98%, 99% | Enhanced energy density, Improved cycle life |
| Industrial Solvents | 98%, 99% | Advantageous ionic properties |
| Catalysts | 98%, 99% | Niche catalytic applications |
Ionic Liquids and their Role in Power Sources (Fuel Cells, Water Electrolyzers)
Ionic liquids (ILs) are salts that are liquid at low temperatures, often below 100°C. mdpi.com They are considered promising electrolytes for various electrochemical devices, including fuel cells and water electrolyzers, due to their high ionic conductivity, low volatility, and low flammability. mdpi.comfrontiersin.org In the context of proton-exchange membrane fuel cells (PEMFCs), ILs are explored as potential electrolytes for operation at elevated temperatures (above 100°C) under non-humidifying conditions. mdpi.comfrontiersin.org
Components in Anion Exchange Membranes (AEMs)
Anion exchange membranes (AEMs) are crucial components in various electrochemical technologies, including fuel cells and water electrolyzers, where they facilitate the transport of anions. The chemical stability of the cationic groups within the AEM is a primary determinant of the device's durability and performance, especially under alkaline conditions.
Role in Polymer Membranes for Electrochemical Devices
The research demonstrated that by varying the amount of the N-spirocyclic ionic monomer, AEMs with a range of IECs could be synthesized, which in turn influenced their water uptake and conductivity. mdpi.com For instance, membranes with IECs varying between 1.5 to 2.8 mmol Cl⁻·g⁻¹ polymer were produced. mdpi.com This tunability is crucial for optimizing membrane properties for specific applications. Although this study did not use this compound itself, it provides a strong indication of the role that similar spirocyclic cations can play in the development of advanced polymer membranes for electrochemical devices.
Table 2: Properties of AEMs with N-Spirocyclic Quaternary Ammonium Cations
| Membrane | IEC (mmol Cl⁻·g⁻¹ polymer) | Water Uptake (%) |
|---|---|---|
| M1.5 | 1.5 | ~15 |
| M1.7 | 1.7 | ~20 |
| M2.1 | 2.1 | ~40 |
| M2.5 | 2.5 | >100 |
| M2.8 | 2.8 | >100 |
Data derived from a study on AEMs with N-spirocyclic quaternary ammonium cations, not specifically this compound.
Analytical Chemistry: Ionization Tags for Mass Spectrometry
In the field of analytical chemistry, particularly in proteomics, the sensitive and accurate sequencing of peptides by mass spectrometry is of paramount importance. This compound has been successfully developed into a novel, non-fragmenting ionization tag to enhance the analysis of peptides by electrospray tandem mass spectrometry (ESI-MS/MS).
The 5-azoniaspiro[4.4]nonyl (ASN⁺) scaffold provides a permanent positive charge to peptides, which significantly enhances their ionization efficiency, leading to a 10- to 100-fold improvement depending on the peptide's sequence and the hydrophobicity of the tag. A key advantage of the ASN⁺ tag is its complete stability during collision-induced dissociation (CID) experiments. It does not undergo undesirable fragmentation, which simplifies the interpretation of mass spectra and allows for the generation of a dominant series of y-type fragment ions, resulting in high sequence coverage.
Furthermore, isotopically labeled analogs of the 5-azoniaspiro[4.4]nonyl tag have been synthesized to facilitate comparative quantitative LC-ESI-MS analysis. The proven utility of the ASN⁺ quaternary ammonium ionization tag makes it a valuable tool for the sequencing and quantification of peptides, especially those present in low abundance.
Enhancing Peptide Ionization Efficiency in ESI-MS/MS
The derivatization of peptides with tags containing a 5-azoniaspiro[4.4]nonyl (ASN⁺) group significantly improves their analysis by electrospray tandem mass spectrometry (ESI-MS/MS). nih.govresearchgate.net By introducing a permanent, fixed positive charge onto the peptide, these tags overcome a primary limitation in ESI-MS, which is the variable and often inefficient protonation of analytes. nih.govresearchgate.net This modification leads to a substantial increase in the ionization efficiency of the derivatized peptides.
Research has demonstrated that this enhancement is not uniform and can vary based on the specific peptide's sequence and the hydrophobicity of the ionization tag used. nih.govresearchgate.net Nevertheless, the observed improvement is considerable, with studies reporting a 10- to 100-fold increase in ionization efficiency for peptides labeled with an ASN⁺-based tag. nih.govresearchgate.net This heightened efficiency makes the ultra-sensitive detection of peptides possible, even at the attomolar level. researchgate.net A key advantage of the this compound scaffold is its stability; the tags are designed to be completely stable during collision-induced dissociation (CID) experiments, preventing unwanted fragmentation through processes like Hofmann elimination or intermolecular nucleophilic attack. nih.govresearchgate.net
| Parameter | Observation | Reference |
| Analyte | Peptides | nih.govnih.gov |
| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |
| Tag Scaffold | 5-Azoniaspiro[4.4]nonyl (ASN⁺) | nih.gov |
| Effect of Derivatization | Introduction of a permanent positive charge | nih.govresearchgate.net |
| Improvement Factor | 10- to 100-fold enhancement in ionization efficiency | nih.govresearchgate.net |
| Tag Stability | Stable during Collision-Induced Dissociation (CID) | nih.govresearchgate.net |
Facilitating Sequence Coverage through Dominant Y-type Fragment Ions
A critical aspect of peptide analysis is determining the amino acid sequence through tandem mass spectrometry. The fragmentation pattern of a peptide ion provides the necessary information for this de novo sequencing. wikipedia.org Peptides derivatized with a this compound-based tag exhibit a highly favorable fragmentation pathway under collision-induced dissociation (CID). nih.govresearchgate.net
The CID of these modified peptide ions predominantly generates a series of y-type fragment ions. nih.govresearchgate.net This is significant because a clear and dominant series of a single ion type simplifies the resulting mass spectrum, making the interpretation and reconstruction of the peptide sequence more straightforward and reliable. nih.gov The high stability of the ASN⁺ tag itself is crucial; it does not fragment, ensuring that the observed fragment ions result from the cleavage of the peptide backbone. nih.gov This predictable fragmentation leads to high sequence coverage, allowing for the unambiguous determination of the amino acid sequence. nih.govresearchgate.netnih.gov This methodology has been successfully applied to the analysis of digested model proteins such as ubiquitin and bovine serum albumin. nih.govresearchgate.net
| Feature | Description | Significance | Reference |
| Fragmentation Method | Collision-Induced Dissociation (CID) | Standard technique for peptide fragmentation | nih.govnih.gov |
| Dominant Fragment Ions | Generates a prominent series of y-type ions | Simplifies spectrum interpretation and facilitates unambiguous sequencing | nih.govresearchgate.net |
| Tag Stability | The 5-azoniaspiro[4.4]nonyl tag is non-fragmenting | Ensures fragmentation occurs along the peptide backbone, not at the tag | nih.gov |
| Sequence Coverage | Achieves high sequence coverage | Allows for more complete and accurate determination of the peptide sequence | nih.govnih.gov |
| Application | Tested on digested proteins like ubiquitin and bovine serum albumin | Demonstrates practical utility in proteomics research | nih.govresearchgate.net |
Applications in Comparative Quantitative LC-ESI-MS Analysis
Beyond qualitative sequencing, this compound-based tags have been developed for use in quantitative proteomics. nih.govresearchgate.net This is achieved through the synthesis of isotopically labeled analogs of the tag. nih.govresearchgate.net By using "heavy" and "light" versions of the tag to label peptides from different samples (e.g., control vs. treated), researchers can perform comparative quantitative analysis using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).
The isotopically labeled tags are chemically identical, so they co-elute during liquid chromatography, but they are distinguishable by their mass in the mass spectrometer. The relative signal intensities of the peptide ions labeled with the different isotopic tags correspond to the relative abundance of that peptide in the original samples. The development of these tags indicates the broad utility of the 5-azoniaspiro[4.4]nonyl quaternary ammonium ionization tag for both the sequencing and quantification of peptides, proving especially valuable for those present in low abundance. nih.govresearchgate.net Further modifications, such as introducing a heteroatom into the spirocyclic scaffold, can allow for the liberation of a stable reporter ion, which is useful in targeted quantification experiments like selected reaction monitoring (SRM). nih.govresearchgate.net
| Application Area | Methodology | Key Feature | Reference |
| Quantitative Analysis | Use of isotopically labeled analogs of the 5-azoniaspiro[4.4]nonyl tag | Enables comparative and quantitative LC-ESI-MS analysis | nih.govresearchgate.net |
| Targeted Quantification | Selected Reaction Monitoring (SRM) | Introduction of heteroatoms into the tag scaffold allows for the release of stable reporter ions | nih.govresearchgate.net |
| Low Abundance Peptides | Enhanced ionization and clear fragmentation | Particularly useful for the quantification of low-abundance peptides | nih.govresearchgate.net |
Emerging Research Areas and Future Perspectives
Development of Novel Derivatization Reagents with Enhanced Analytical Performance
The rigid, spirocyclic structure of the 5-Azoniaspiro[4.4]nonane cation is being leveraged to create a new generation of derivatization reagents, particularly for enhancing the sensitivity and reliability of mass spectrometry analyses. These reagents are designed to introduce a permanent positive charge to analyte molecules, thereby improving their ionization efficiency.
A significant area of this research is in the field of proteomics, where this compound-based tags are used to label peptides. This chemical modification leads to a substantial increase in the signal intensity of the derivatized peptides in the mass spectrometer, facilitating the detection and quantification of low-abundance proteins in complex biological samples. The stable nature of the this compound moiety ensures that the tag itself does not fragment during analysis, simplifying the interpretation of the resulting mass spectra.
| This compound-based Reagent | Target Analyte | Key Analytical Enhancement | Reported Performance Improvement |
|---|---|---|---|
| N-hydroxysuccinimide esters of this compound | Peptides and Proteins | Increased ionization efficiency in ESI-MS | Signal enhancement of up to two orders of magnitude |
| Isotopically labeled this compound tags | Peptides for quantitative proteomics | Enables relative and absolute quantification | Accurate quantification of protein expression levels |
Exploration of New Catalytic Transformations
The unique properties of this compound salts are being explored in the realm of catalysis, where they show promise in a range of organic reactions. The tetrafluoroborate (B81430) salt of this compound, for instance, is gaining attention as a specialty catalyst in the synthesis of complex organic molecules, including active pharmaceutical ingredients pmarketresearch.com. Its application is also being investigated in the context of "green chemistry," where it can be used as a recyclable catalyst or as a component of ionic liquids, which are considered more environmentally friendly alternatives to traditional volatile organic solvents pmarketresearch.comleapchem.com.
Research is ongoing to expand the catalytic applications of this compound derivatives. Their potential as phase-transfer catalysts is a key area of investigation leapchem.com. In this role, the this compound cation can transport a reactant from one phase to another where the reaction can proceed more efficiently. This is particularly useful in reactions involving immiscible aqueous and organic phases. The development of chiral versions of this compound-based catalysts is another promising avenue, with the potential to enable new asymmetric syntheses of enantiomerically pure compounds.
Advancements in Materials Science Applications
In the field of materials science, this compound and its derivatives are being incorporated into a variety of advanced materials, owing to their thermal stability and electrochemical properties. One of the most significant applications is in the development of electrolytes for energy storage devices such as supercapacitors and batteries leapchem.comarchivemarketresearch.com. The use of this compound-based ionic liquids as electrolytes can lead to devices with higher energy densities, improved safety, and longer cycle life archivemarketresearch.com.
Another emerging application is in the semiconductor industry, where this compound tetrafluoroborate is being investigated as a photoacid generator in photoresist formulations for extreme ultraviolet (EUV) lithography pmarketresearch.com. Photoacid generators are crucial components of the photolithography process used to create intricate patterns on silicon wafers. The unique properties of the this compound cation can contribute to the development of photoresists with higher sensitivity and resolution, which are essential for the fabrication of next-generation microchips pmarketresearch.com.
Furthermore, the potential of this compound derivatives in the formulation of 3D printing resins and optical fiber coatings is also being explored pmarketresearch.com. In these applications, the incorporation of the spirocyclic cation can enhance the mechanical and optical properties of the final materials.
| Application Area | This compound Derivative | Function | Potential Advantage |
|---|---|---|---|
| Energy Storage | This compound-based Ionic Liquids | Electrolyte | Higher energy density, improved safety |
| Semiconductor Manufacturing | This compound Tetrafluoroborate | Photoacid Generator | Higher sensitivity and resolution in EUV lithography |
| Advanced Polymers | Functionalized this compound Monomers | Polymer Building Block | Enhanced mechanical and optical properties |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The study of this compound and its derivatives is increasingly benefiting from an interdisciplinary approach that combines experimental investigations with computational modeling. Theoretical calculations are being employed to predict the properties and reactivity of new this compound-based compounds before they are synthesized in the laboratory. This synergy accelerates the discovery and development of new applications for this versatile spirocyclic cation.
For example, computational studies can be used to:
Design new derivatization reagents: Molecular modeling can help in designing this compound-based tags with optimized geometries and electronic properties for enhanced performance in mass spectrometry.
Elucidate catalytic mechanisms: Quantum chemical calculations can provide insights into the reaction pathways of catalytic transformations involving this compound-based catalysts, aiding in the design of more efficient catalytic systems.
Predict material properties: Computational simulations can be used to predict the bulk properties of materials incorporating this compound, such as the ionic conductivity of electrolytes or the mechanical strength of polymers. This allows for the in-silico screening of new materials before committing to extensive experimental synthesis and characterization.
This integrated approach, where computational predictions guide experimental work and experimental results provide feedback for refining theoretical models, is crucial for unlocking the full potential of this compound in the aforementioned emerging research areas.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Azoniaspiro[4.4]nonane derivatives, and how are impurities minimized during purification?
- Methodology : Synthesis typically involves quaternization of spirocyclic amines with halides or tetrafluoroborate salts. For example, this compound tetrafluoroborate is synthesized via reaction of the spirocyclic amine with BF₄⁻ under anhydrous conditions . Purification often employs recrystallization from polar aprotic solvents (e.g., acetonitrile) to remove unreacted precursors. Hygroscopic properties necessitate storage under argon to prevent hydrolysis .
Q. How should researchers handle and store this compound tetrafluoroborate to ensure stability?
- Methodology : Due to hygroscopicity, store under inert gas (argon) at 2–8°C in airtight containers. Avoid exposure to oxidizing agents (e.g., peroxides) and moisture. Handling requires PPE (gloves, goggles) to prevent skin/eye contact, as the compound is classified as corrosive (GHS05) and harmful if ingested (H302) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound derivatives?
- Methodology : Nuclear magnetic resonance (NMR) is critical for verifying spirocyclic geometry, with distinct signals for equivalent protons in the bicyclic system. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₆BF₄N: 213.0240 Da), while FT-IR identifies characteristic N⁺-H and B-F stretching modes .
Advanced Research Questions
Q. How does derivatization with 5-Azoniaspiro[4.4]nonyl tags improve peptide sequencing by mass spectrometry (MS)?
- Methodology : The permanent positive charge on the quaternary ammonium salt (QAS) enhances ionization efficiency in ESI-MS. Collision-induced dissociation (CID) of labeled peptides generates dominant Y-type ions, enabling complete sequence coverage. For example, tagging lysine residues in bovine serum albumin with 5-azoniaspiro[4.4]nonyl groups yields intense fragment ions at m/z 84 and 132, simplifying data interpretation .
Q. What experimental strategies mitigate unwanted Hofmann elimination in QAS-conjugated peptides during CID?
- Methodology : Introducing heteroatoms (e.g., oxygen or sulfur) into the spirocyclic scaffold stabilizes the tag. For instance, 2-oxa-5-azoniaspiro[4.4]nonyl derivatives resist tertiary amine loss by forming stable reporter ions (e.g., formaldehyde release), which are critical for SRM-based quantification .
Q. How can researchers resolve discrepancies in dielectric constant measurements for this compound halides?
- Methodology : Variations in dielectric properties (e.g., for 4.4Br vs. 6.6Br derivatives) arise from differences in counterion mobility and hydration states. Replicate measurements under controlled humidity and temperature (e.g., 25°C, dry N₂ atmosphere) are essential. Cross-validate using impedance spectroscopy and computational modeling .
Q. What are the limitations of using this compound tetrafluoroborate in aqueous reaction systems?
- Methodology : Hydrolysis under basic or high-temperature conditions can degrade the tetrafluoroborate anion. Pre-test solubility in buffered solutions (pH 4–7) and monitor stability via ¹⁹F NMR. For hydrolytically sensitive applications, substitute with less labile anions (e.g., PF₆⁻) .
Data Contradiction Analysis
Q. Why do some studies report conflicting fragmentation patterns for 5-azoniaspiro[4.4]nonyl-tagged peptides?
- Analysis : Discrepancies arise from CID energy settings and instrument type. Low-energy CID favors Y-ion formation, while high-energy CID may induce side-chain cleavages. Standardize protocols using reference peptides (e.g., ubiquitin) and calibrate collision energies to 20–35 eV for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
